![molecular formula C13H17LiN2O2 B1613309 Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate CAS No. 915707-44-7](/img/structure/B1613309.png)

Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate

Overview

Description

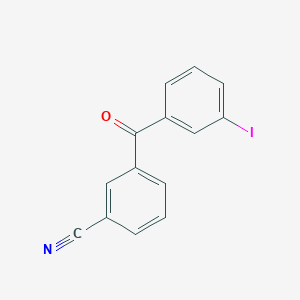

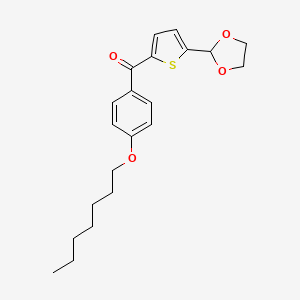

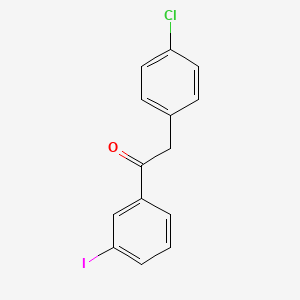

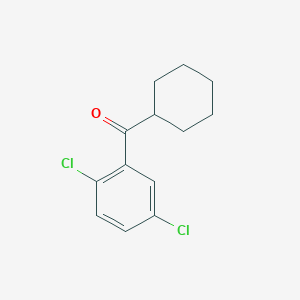

Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate is a chemical compound used in scientific research. It has a molecular formula of C13H17LiN2O2 and a molecular weight of 240.231 g/mol . It is used in various applications due to its unique properties, including its role as a catalyst in organic synthesis and as a potential therapeutic agent for mental disorders.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: [Li+].CN1CCN(CC1)CC2=CC=CC=C2C(=O)[O-] . This notation represents the structure of the molecule, including the lithium ion, the methylpiperazine group, and the benzoate group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 240.231 g/mol and a molecular formula of C13H17LiN2O2 .Scientific Research Applications

Synthesis and Chemical Reactions

- The synthesis of 4-substituted 2-(4-methylpiperazino)pyrimidines and quinazoline analogs, where the addition reaction of lithium reagents to 2-chloropyrimidine or 2-chloroquinazoline followed by oxidation, is used to produce compounds that are antagonists of the serotonin 5-HT2A receptor (Sączewski et al., 2009).

- Lithium amide conjugate addition is employed for the asymmetric synthesis of 3-aminopyrrolidines, demonstrating the use of lithium compounds in chemoselective synthesis processes (Davies et al., 2006).

Lithium Complexes and Coordination Chemistry

- Studies on lithium hemiporphyrazines reveal the preparation of the first lithium complexes of hemiporphyrazine variants, contributing to the understanding of the metal chemistry of these macrocycles (Sripothongnak et al., 2009).

Lithium in Organic Chemistry

- The optimization and application of lithium parameters for the PM3 method in computational chemistry highlight the importance of accurate lithium modeling for predicting the properties of lithium-containing compounds (Anders et al., 1993).

- Research on the ac impedance behavior of lithium electrodes in organic electrolyte solutions containing additives offers insights into the electrochemical performance of lithium in various organic environments, potentially guiding the development of better battery technologies (Morita et al., 1992).

Fundamental Studies on Lithium Compounds

- Neutron diffraction and infrared spectral studies on concentrated aqueous lithium benzoate solutions provide valuable data on the hydration structure around lithium ions and the benzoate ion, contributing to the understanding of solvation dynamics and interactions (Kameda et al., 2005).

Safety and Hazards

Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate is considered hazardous. It may cause skin irritation, serious eye irritation, respiratory irritation, and it is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and rinsing cautiously with water for several minutes if it comes into contact with eyes .

Mechanism of Action

Target of Action

Compounds containing a phenylpiperazine skeleton, which is present in this compound, have been known to target proteins like s100b .

Mode of Action

Similar compounds have been shown to inhibit the activity of tyrosine kinases , which play a crucial role in cell signaling pathways.

Result of Action

Similar compounds have been used as therapeutic agents to treat diseases like leukemia , suggesting potential cellular effects.

Action Environment

The action, efficacy, and stability of Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate can be influenced by various environmental factors. For instance, the compound should be stored at ambient temperature . Additionally, safety data suggests avoiding ingestion and inhalation, indicating that the compound’s action can be influenced by the route of administration .

Properties

IUPAC Name |

lithium;2-[(4-methylpiperazin-1-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.Li/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13(16)17;/h2-5H,6-10H2,1H3,(H,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMRBFXQIGCNNV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1CCN(CC1)CC2=CC=CC=C2C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17LiN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640209 | |

| Record name | Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915707-44-7 | |

| Record name | Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.